molecular formula C22H34N4O2 B6916514 N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide

N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B6916514
M. Wt: 386.5 g/mol
InChI Key: CIZNSSNLORTNKP-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a methoxyphenyl group

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-28-21-9-3-2-8-20(21)25-15-10-18(11-16-25)23-22(27)26-14-6-7-19(26)17-24-12-4-5-13-24/h2-3,8-9,18-19H,4-7,10-17H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZNSSNLORTNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)N3CCCC3CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This can be achieved through the reaction of 2-methoxyphenylamine with a suitable piperidine precursor under controlled conditions.

    Formation of the Pyrrolidine Intermediate: This involves the reaction of pyrrolidine with a suitable alkylating agent to introduce the pyrrolidin-1-ylmethyl group.

    Coupling Reaction: The final step involves coupling the piperidine and pyrrolidine intermediates using a coupling reagent such as carbodiimide under anhydrous conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine under reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its potential effects on the central nervous system and other biological pathways.

    Materials Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide: shares structural similarities with other piperidine and pyrrolidine derivatives.

    This compound: can be compared with compounds such as this compound and this compound.

Uniqueness

  • The unique combination of the piperidine and pyrrolidine rings with the methoxyphenyl group gives this compound distinct chemical and biological properties.
  • Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a compound of significant interest.

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